molecular formula C12H9Cl2NO4 B13890238 5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid

5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid

Cat. No.: B13890238
M. Wt: 302.11 g/mol
InChI Key: GEKUONDSNXVFID-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific conditions for synthesizing this compound would include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing automated reactors to ensure consistent reaction conditions and high yields. The process is optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9Cl2NO4

Molecular Weight

302.11 g/mol

IUPAC Name

5,6-dichloro-1-(2-methoxy-2-oxoethyl)indole-3-carboxylic acid

InChI

InChI=1S/C12H9Cl2NO4/c1-19-11(16)5-15-4-7(12(17)18)6-2-8(13)9(14)3-10(6)15/h2-4H,5H2,1H3,(H,17,18)

InChI Key

GEKUONDSNXVFID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C2=CC(=C(C=C21)Cl)Cl)C(=O)O

Origin of Product

United States

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